Cas no 108438-43-3 (Methyl 1-methyl-1H-indole-3-carboxylate)

Methyl 1-methyl-1H-indole-3-carboxylate is a versatile indole derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include a stable ester functionality at the 3-position and a methyl group at the 1-position, enhancing reactivity and selectivity in heterocyclic transformations. The compound serves as a valuable intermediate for constructing complex indole-based scaffolds, particularly in the development of bioactive molecules and agrochemicals. Its well-defined structure and compatibility with various reaction conditions make it a reliable building block for medicinal chemistry applications. The ester group also facilitates further derivatization, enabling efficient synthesis of tailored indole derivatives for research and industrial purposes.
Methyl 1-methyl-1H-indole-3-carboxylate structure
108438-43-3 structure
Product Name:Methyl 1-methyl-1H-indole-3-carboxylate
CAS No:108438-43-3
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD00085570
CID:1069932
PubChem ID:842006
Update Time:2025-06-09

Methyl 1-methyl-1H-indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-methyl-1H-indole-3-carboxylate
    • 1-METHYL-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER
    • 1H-Indole-3-carboxylic acid, 1-methyl-, methyl ester
    • 1-methylindole-3-carboxylic acid methyl ester
    • AC1LHPW7
    • ACMC-20mbis
    • AK-968
    • CTK0G2721
    • methyl (N-methylindole)-3-carboxylate
    • methyl 1-methyl-3-indolecarboxylate
    • methyl 1-methylindole-3-carboxylatew
    • SureCN1092934
    • Methyl-N-Methylindole-3-Carboxylate
    • methyl 1-methylindole-3-carboxylate
    • RAIZQIUZLCMHAK-UHFFFAOYSA-N
    • STK317501
    • BBL019126
    • SBB020306
    • HTS004141
    • H2389
    • ST45170937
    • 1-methyl-
    • 1-methyl-1h-indole-3-carboxylic
    • PB39553
    • BS-4031
    • SY070038
    • SCHEMBL1092934
    • Z90048684
    • 108438-43-3
    • DA-33323
    • CS-0042586
    • DTXSID40357065
    • Q50318273
    • AKOS000308008
    • EN300-228268
    • MFCD00085570
    • BDBM50577600
    • AK-968/41022613
    • CHEMBL4877456
    • DTXCID50308124
    • MDL: MFCD00085570
    • Inchi: 1S/C11H11NO2/c1-12-7-9(11(13)14-2)8-5-3-4-6-10(8)12/h3-7H,1-2H3
    • InChI Key: RAIZQIUZLCMHAK-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN(C)C2C=CC=CC=21)=O

Computed Properties

  • Exact Mass: 189.07903
  • Monoisotopic Mass: 189.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 31.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.1±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 320.2±15.0 °C at 760 mmHg
  • Flash Point: 147.4±20.4 °C
  • Refractive Index: 1.565
  • PSA: 31.23
  • LogP: 1.96490
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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Methyl 1-methyl-1H-indole-3-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:108438-43-3)Methyl 1-methyl-1H-indole-3-carboxylate
Order Number:A1026703
Stock Status:in Stock
Quantity:100.0g/250.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:34
Price ($):217.0/433.0
Email:sales@amadischem.com

Additional information on Methyl 1-methyl-1H-indole-3-carboxylate

Methyl 1-methyl-1H-indole-3-carboxylate (CAS No. 108438-43-3): A Comprehensive Overview

Methyl 1-methyl-1H-indole-3-carboxylate, identified by its CAS number 108438-43-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the indole derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The structural features of Methyl 1-methyl-1H-indole-3-carboxylate make it a valuable intermediate in synthesizing various pharmacologically active molecules.

The indole core of this compound is a well-known scaffold in medicinal chemistry, contributing to its versatility in biological interactions. Recent studies have highlighted the importance of indole derivatives in the development of novel therapeutic agents, particularly in the treatment of neurological disorders, infectious diseases, and cancer. The presence of a methyl group at the 1-position and a carboxylate ester at the 3-position enhances the compound's reactivity and functionality, making it a promising candidate for further chemical modifications.

In the context of modern pharmaceutical research, Methyl 1-methyl-1H-indole-3-carboxylate has been explored for its potential role in modulating various biological pathways. For instance, studies have demonstrated its ability to interact with specific enzymes and receptors, which could lead to the development of new drugs with improved efficacy and reduced side effects. The compound's structural similarity to naturally occurring bioactive molecules makes it an attractive candidate for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates.

One of the most intriguing aspects of Methyl 1-methyl-1H-indole-3-carboxylate is its potential application in the synthesis of indole-based drugs. Indole derivatives have shown promise in various therapeutic areas, including antiviral, antibacterial, and anti-inflammatory treatments. The carboxylate ester group in this compound can be readily modified through various chemical reactions, such as hydrolysis or transesterification, to yield different analogs with tailored biological properties. This flexibility makes it an invaluable building block for medicinal chemists.

Recent advancements in synthetic methodologies have further enhanced the utility of Methyl 1-methyl-1H-indole-3-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of complex indole derivatives. These methods have opened new avenues for exploring the pharmacological potential of indole-based compounds, including Methyl 1-methyl-1H-indole-3-carboxylate. By leveraging these advanced synthetic strategies, researchers can design and synthesize novel drug candidates with enhanced potency and selectivity.

The biological activity of Methyl 1-methyl-1H-indole-3-carboxylate has been a subject of extensive investigation. Preclinical studies have revealed its potential as an inhibitor of certain enzymes involved in cancer progression. Additionally, its interaction with specific receptors has been linked to anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases. These findings underscore the importance of indole derivatives in drug discovery and highlight the need for further exploration of their therapeutic potential.

In conclusion, Methyl 1-methyl-1H-indole-3-carboxylate (CAS No. 108438-43-3) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for developing new drugs targeting various diseases. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand, offering new hope for innovative therapeutic solutions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:108438-43-3)Methyl 1-methyl-1H-indole-3-carboxylate
A1026703
Purity:99%/99%
Quantity:100.0g/250.0g
Price ($):217.0/433.0
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